N,N-Bis(2-methylphenyl)urea
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Overview
Description
N,N-Bis(2-methylphenyl)urea: is an organic compound with the molecular formula C15H16N2O. It is a derivative of urea where both nitrogen atoms are substituted with 2-methylphenyl groups. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Addition of Amines to Isocyanates: One common method for synthesizing N,N-Bis(2-methylphenyl)urea involves the nucleophilic addition of 2-methylaniline to an isocyanate.
Reaction with Phosgene: Another method involves the reaction of 2-methylaniline with phosgene to form the corresponding isocyanate, which then reacts with another molecule of 2-methylaniline to form the urea derivative.
Industrial Production Methods: Industrial production methods for this compound often involve scalable and environmentally friendly processes. For example, the use of water as a solvent and the avoidance of organic co-solvents are preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Bis(2-methylphenyl)urea can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or both of the 2-methylphenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Substituted urea derivatives with different functional groups.
Scientific Research Applications
N,N-Bis(2-methylphenyl)urea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-Bis(2-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
N,N-Bis(2-ethyl-6-methylphenyl)urea: Similar in structure but with ethyl groups instead of methyl groups.
N,N-Bis(3-methylphenyl)urea: Similar but with the methyl groups in the 3-position instead of the 2-position.
Uniqueness: N,N-Bis(2-methylphenyl)urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of 2-methylphenyl groups provides distinct steric and electronic properties compared to other urea derivatives .
Properties
CAS No. |
64633-42-7 |
---|---|
Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1,1-bis(2-methylphenyl)urea |
InChI |
InChI=1S/C15H16N2O/c1-11-7-3-5-9-13(11)17(15(16)18)14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H2,16,18) |
InChI Key |
UUDHOBLDAUSWQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(C2=CC=CC=C2C)C(=O)N |
Origin of Product |
United States |
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